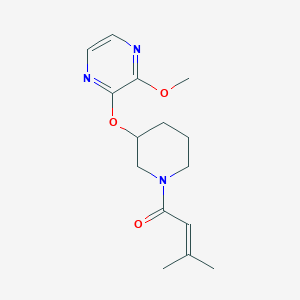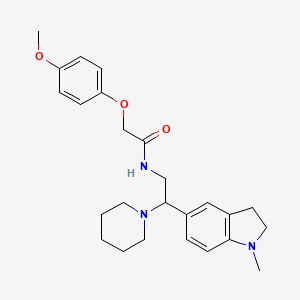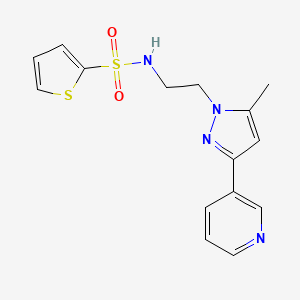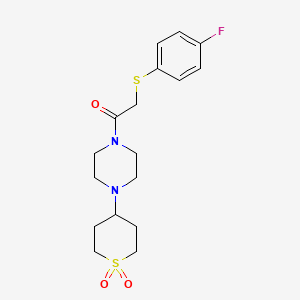
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its various applications in medicinal chemistry. The presence of the tetrazole ring, a bioisostere for the carboxylate group, and the 4-chlorophenyl group suggests that this compound could have interesting biological activities. The methoxy group on the benzene ring may influence the molecule's electronic properties and its interaction with biological targets.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride. In a related study, the synthesis of a series of sulfonamides was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule, which was further treated with various alkyl/aralkyl halides to produce a series of new derivatives . Although the specific synthesis of "N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide" is not detailed in the provided papers, similar synthetic strategies could be employed, such as using a chlorinating reagent like N-chloro-N-methoxybenzenesulfonamide or by acylation reactions as described for N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized by various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as by crystallography . The dihedral angle between the benzene rings and the planarity of substituents like the methoxy group can significantly affect the molecule's conformation and, consequently, its biological activity . The presence of intramolecular hydrogen bonding can also influence the stability and reactivity of the compound .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For instance, they can be used as chlorinating agents to chlorinate different substrates , or as acylating reagents to selectively protect amines . The reactivity of the sulfonamide group can be modified by the substituents on the benzene rings, which can lead to selective reactions under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-donating or withdrawing groups, like the methoxy group or the nitro group, can affect these properties . The crystal structure can provide insights into the compound's solid-state properties, including its packing and intermolecular interactions, which are important for understanding its behavior in biological systems .
Scientific Research Applications
Molecular Structure and Docking Studies
The molecular structures of tetrazole derivatives, including those similar to the compound , have been determined by X-ray crystallography. These studies provide insights into the crystalline forms and intermolecular interactions, such as hydrogen bonding networks, essential for understanding their biological activity and designing potential inhibitors for enzymes like cyclooxygenase-2 (COX-2). Molecular docking studies further elucidate the orientation and interaction of these molecules within the active sites of target enzymes, highlighting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3S/c1-24-13-6-8-14(9-7-13)25(22,23)17-10-15-18-19-20-21(15)12-4-2-11(16)3-5-12/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCULUQJFYLGSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528039.png)
![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2528040.png)




![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2528049.png)
![N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2528050.png)


![1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2528056.png)
![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2528058.png)

